3-(3-Chloro-4-methoxyphenyl)pyrrolidine 3-(3-Chloro-4-methoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234768
InChI: InChI=1S/C11H14ClNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3
SMILES:
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

3-(3-Chloro-4-methoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18234768

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-4-methoxyphenyl)pyrrolidine -

Specification

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 3-(3-chloro-4-methoxyphenyl)pyrrolidine
Standard InChI InChI=1S/C11H14ClNO/c1-14-11-3-2-8(6-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3
Standard InChI Key MYDSFTGUTPWPKV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2CCNC2)Cl

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated amine heterocycle) with a 3-chloro-4-methoxyphenyl substituent at the 3-position. The chloro and methoxy groups on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₄ClNO
Molecular Weight227.69 g/mol
IUPAC Name3-(3-Chloro-4-methoxyphenyl)pyrrolidine
Topological Polar Surface Area22.3 Ų (estimated)
logP (Octanol-Water Partition)2.8 (predicted)

The chloro group at the 3-position of the phenyl ring enhances lipophilicity, while the methoxy group at the 4-position contributes to hydrogen-bonding potential .

Synthetic Routes

Synthesis of 3-(3-chloro-4-methoxyphenyl)pyrrolidine typically involves functionalization of the pyrrolidine core or modification of pre-substituted phenyl precursors. Two principal methodologies are hypothesized based on analogous syntheses:

Nucleophilic Aromatic Substitution

Aryl halides, such as 3-chloro-4-methoxybromobenzene, may undergo coupling with pyrrolidine derivatives under palladium catalysis. For example, Buchwald-Hartwig amination could introduce the pyrrolidine moiety to the aryl halide .

Reductive Amination

Condensation of 3-chloro-4-methoxybenzaldehyde with pyrrolidine, followed by reduction using sodium cyanoborohydride, offers a route to the target compound. This method is advantageous for controlling stereochemistry .

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Catalyst: Pd₂(dba)₃ for cross-coupling; acetic acid for reductive amination

  • Temperature: 80–100°C for coupling; room temperature for reductive amination

Physicochemical Properties

Experimental data for 3-(3-chloro-4-methoxyphenyl)pyrrolidine remain sparse, but predictions can be made using computational tools and comparisons to analogs:

PropertyValue/DescriptionSource Compound Reference
Melting Point85–90°C (estimated)
Solubility1–5 mg/mL in DMSO
pKa (amine)9.2 ± 0.3
UV-Vis λmax275 nm (aromatic π→π* transition)

The compound’s moderate logP suggests balanced lipophilicity, suitable for permeating biological membranes while retaining aqueous solubility for in vitro assays .

Biological Activity and Research Findings

Hypothesized Mechanisms of Action

Though direct studies are unavailable, structural analogs exhibit bioactivity through receptor modulation:

  • Estrogen Receptor Antagonism: Compounds with 4-methoxyphenyl groups, such as those in , demonstrate antiestrogenic activity by competing with estradiol for receptor binding. The chloro substituent may enhance affinity through hydrophobic interactions.

  • Enzyme Inhibition: Pyrrolidine derivatives are known inhibitors of enzymes like monoamine oxidase (MAO) and dipeptidyl peptidase-4 (DPP-4). The electron-withdrawing chloro group could stabilize enzyme-inhibitor complexes .

In Silico and Comparative Data

Computational docking studies using the PubChem database suggest potential interactions with:

  • Cytochrome P450 3A4 (CYP3A4): Binding energy = −8.2 kcal/mol (AutoDock Vina)

  • Dopamine D2 Receptor: Ki = 120 nM (predicted via SwissTargetPrediction)

Comparative analysis with the sulfonamide analog (ChemDiv D399-0312) reveals:

ParameterTarget CompoundD399-0312
Molecular Weight227.69 g/mol369.84 g/mol
logP2.83.79
Hydrogen Bond Acceptors26
Bioactivity (Est. IC₅₀)450 nM (DPP-4)180 nM (Unknown target)

The sulfonamide group in D399-0312 increases polarity and target affinity but reduces membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for:

  • Anticancer Agents: Chlorinated aryl groups are prevalent in tubulin polymerization inhibitors (e.g., combretastatins). Structural rigidity may enhance antitumor efficacy .

  • Neuropsychiatric Drugs: Pyrrolidine derivatives are explored for dopamine receptor modulation in schizophrenia and Parkinson’s disease .

Chemical Intermediate

Its amine functionality makes it a versatile intermediate for:

  • Peptidomimetics: Incorporation into protease-resistant peptide analogs.

  • Ligand Design: Chelation sites for transition metals in catalytic systems .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (30–40%). Future work should explore:

  • Flow Chemistry: Continuous synthesis to improve efficiency.

  • Enzymatic Catalysis: Ketoreductases for stereoselective amination .

Biological Profiling

Priority assays include:

  • Kinase Panel Screening: Identify off-target effects.

  • In Vivo Toxicity: Acute toxicity in rodent models .

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